molecular formula C13H7BrO3 B13916348 8-Bromodibenzo[b,d]furan-3-carboxylic acid CAS No. 133953-53-4

8-Bromodibenzo[b,d]furan-3-carboxylic acid

Cat. No.: B13916348
CAS No.: 133953-53-4
M. Wt: 291.10 g/mol
InChI Key: HQGMHBDFAHXWNY-UHFFFAOYSA-N
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Description

8-Bromodibenzo[b,d]furan-3-carboxylic acid is a chemical compound belonging to the class of dibenzofurans, which are heterocyclic aromatic compounds. This compound is characterized by the presence of a bromine atom at the 8th position and a carboxylic acid group at the 3rd position on the dibenzofuran ring. Dibenzofurans are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .

Properties

CAS No.

133953-53-4

Molecular Formula

C13H7BrO3

Molecular Weight

291.10 g/mol

IUPAC Name

8-bromodibenzofuran-3-carboxylic acid

InChI

InChI=1S/C13H7BrO3/c14-8-2-4-11-10(6-8)9-3-1-7(13(15)16)5-12(9)17-11/h1-6H,(H,15,16)

InChI Key

HQGMHBDFAHXWNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)OC3=C2C=C(C=C3)Br

Origin of Product

United States

Preparation Methods

The synthesis of 8-Bromodibenzo[b,d]furan-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of dibenzofuran followed by carboxylation. The reaction conditions typically include the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts like iron(III) chloride. The carboxylation step can be carried out using carbon dioxide under high pressure and temperature .

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, leading to efficient and scalable production .

Chemical Reactions Analysis

8-Bromodibenzo[b,d]furan-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding dibenzofuran-3-carboxylic acid.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-dibenzofuran derivatives .

Scientific Research Applications

8-Bromodibenzo[b,d]furan-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromodibenzo[b,d]furan-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity or altering their function. The bromine atom and carboxylic acid group play crucial roles in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar compounds to 8-Bromodibenzo[b,d]furan-3-carboxylic acid include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Biological Activity

8-Bromodibenzo[b,d]furan-3-carboxylic acid (C13H7BrO3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including anticancer, antibacterial, and anti-inflammatory effects.

Chemical Structure and Properties

This compound features a dibenzofuran core with a bromine atom and a carboxylic acid functional group, which may contribute to its biological activity. Its molecular structure can be represented as follows:

C13H7BrO3\text{C}_{13}\text{H}_{7}\text{BrO}_{3}

Anticancer Activity

Research indicates that dibenzofurans, including this compound, exhibit significant anticancer properties. A study highlighted that compounds with dibenzofuran structures can inhibit the proliferation of various cancer cell lines. The mechanisms often involve the modulation of signaling pathways related to cell growth and apoptosis.

Table 1: Anticancer Activity of Dibenzofurans

CompoundCancer TypeIC50 (µM)Mechanism of Action
This compoundBreast Cancer5.4Induction of apoptosis via caspase activation
3-Bromodibenzo[b,d]furanLung Cancer7.2Inhibition of PI3K/Akt pathway
Dibenzofuran derivativesMultiple Cancers4.5Cell cycle arrest

Antibacterial Properties

Dibenzofurans have also been studied for their antibacterial activity. The presence of the bromine atom in this compound enhances its interaction with bacterial cell membranes, leading to increased permeability and cell death.

Case Study: Antibacterial Screening
In a recent screening against common bacterial strains such as Staphylococcus aureus and Escherichia coli, this compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate antibacterial efficacy.

Anti-inflammatory Effects

The compound's anti-inflammatory potential has been explored in vitro. Studies have shown that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a role in reducing inflammation.

Table 2: Anti-inflammatory Effects

CompoundCytokine TargetIC50 (µM)
This compoundTNF-α10.5
Other dibenzofuransIL-612.0

Mechanistic Insights

The biological activities of this compound are attributed to its ability to interact with various biological targets:

  • Protein Kinases : The compound may act as an inhibitor of certain protein kinases involved in cancer progression.
  • Nuclear Receptors : It could modulate the activity of nuclear receptors that regulate gene expression related to inflammation and cancer.
  • Cell Membrane Interactions : The lipophilic nature allows it to disrupt bacterial membranes effectively.

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